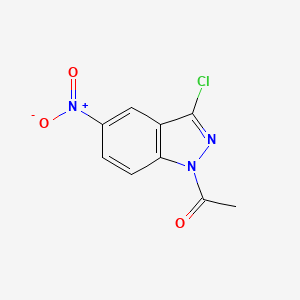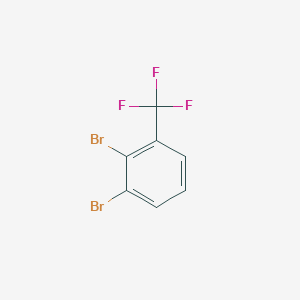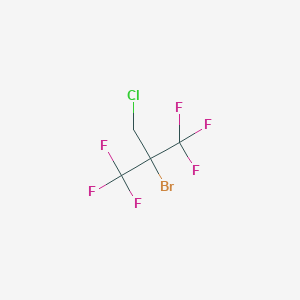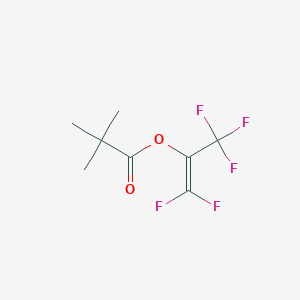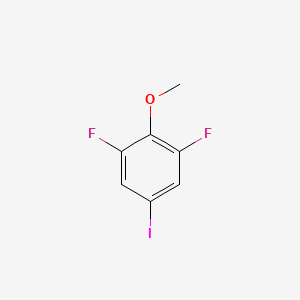
4-(Octyloxy)phenylisocyanat
Übersicht
Beschreibung
4-(Octyloxy)phenyl isocyanate is an organic compound belonging to the family of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with an octyloxy group (-OC8H17). This compound is commonly used in various industrial processes, including the manufacturing of polymers, adhesives, and coatings.
Wissenschaftliche Forschungsanwendungen
4-(Octyloxy)phenyl isocyanate is widely used in scientific research due to its unique properties. It finds applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the production of polymers, adhesives, and coatings.
Pharmaceutical Research: Utilized in the development of drug delivery systems and active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
The primary target of 4-(Octyloxy)phenyl isocyanate, like other isocyanates, are compounds containing active hydrogen atoms, such as amines and alcohols . The isocyanate group (-NCO) in the molecule reacts with these compounds to form ureas and carbamates respectively .
Mode of Action
The mode of action of 4-(Octyloxy)phenyl isocyanate involves the reaction of the isocyanate group with a compound containing an active hydrogen atom. This reaction forms a covalent bond, resulting in a urea or carbamate . For instance, when reacting with an alcohol, a carbamate is formed .
Biochemical Pathways
The biochemical pathways affected by 4-(Octyloxy)phenyl isocyanate are those involving the synthesis of urethanes and carbamates . These compounds are formed through the reaction of isocyanates with amines and alcohols respectively . The formation of these compounds can have downstream effects on various biochemical processes, depending on the specific amine or alcohol involved.
Pharmacokinetics
Like other isocyanates, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the action of 4-(Octyloxy)phenyl isocyanate is the formation of ureas and carbamates . These compounds can have various molecular and cellular effects, depending on their specific structure and the biological context. For example, some carbamates are used as pesticides due to their ability to inhibit acetylcholinesterase, an enzyme important for nerve signal transmission .
Action Environment
The action, efficacy, and stability of 4-(Octyloxy)phenyl isocyanate can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, factors such as temperature and pH can affect the rate of the reactions involving isocyanates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Octyloxy)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-octyloxyaniline with phosgene. The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . Another method involves the use of triphosgene as a safer alternative to phosgene, reacting with 4-octyloxyaniline to yield the desired isocyanate .
Industrial Production Methods
Industrial production of 4-(Octyloxy)phenyl isocyanate often employs the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene. These alternative methods include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to produce isocyanates .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octyloxy)phenyl isocyanate undergoes various chemical reactions, including:
Reaction with Amines: Forms substituted ureas.
Reaction with Alcohols: Produces carbamates (urethanes).
Reaction with Water: Yields carbamic acid, which decomposes to an amine and carbon dioxide
Common Reagents and Conditions
Amines: Primary and secondary amines react with 4-(Octyloxy)phenyl isocyanate to form ureas.
Alcohols: React with the isocyanate group to form carbamates, often catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Water: Reacts with the isocyanate group to form carbamic acid, which is unstable and decomposes.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isocyanate: Lacks the octyloxy group, making it less hydrophobic.
4-(Hexyloxy)phenyl Isocyanate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
4-(Octyloxy)phenyl isocyanate is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its solubility and reactivity compared to other phenyl isocyanates .
Eigenschaften
IUPAC Name |
1-isocyanato-4-octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-17/h8-11H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVRGEOUWLLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377725 | |
| Record name | 4-(Octyloxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32223-72-6 | |
| Record name | 4-(Octyloxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



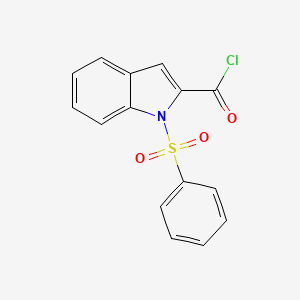

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)

